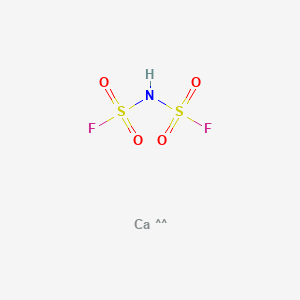![molecular formula C17H18ClFN2 B12317595 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine](/img/structure/B12317595.png)
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-[(4-chlorophényl)(4-fluorophényl)méthyl]pipérazine est un composé chimique qui appartient à la classe des dérivés de la pipérazine. Ce composé est caractérisé par la présence d'un cycle pipérazine substitué par un groupe 4-chlorophényle et un groupe 4-fluorophényle. Les dérivés de la pipérazine sont connus pour leur large éventail d'activités biologiques et pharmaceutiques, ce qui les rend importants en chimie médicinale .
Méthodes De Préparation
La synthèse de la 1-[(4-chlorophényl)(4-fluorophényl)méthyl]pipérazine implique généralement la réaction du chlorure de 4-chlorobenzyl avec la 4-fluorobenzylamine en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule par un mécanisme de substitution nucléophile, conduisant à la formation du dérivé de la pipérazine souhaité . Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
La 1-[(4-chlorophényl)(4-fluorophényl)méthyl]pipérazine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane ou l'éthanol, et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La 1-[(4-chlorophényl)(4-fluorophényl)méthyl]pipérazine a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers produits pharmaceutiques et agrochimiques.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-[(4-chlorophényl)(4-fluorophényl)méthyl]pipérazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut agir comme un antagoniste aux récepteurs H1 de l'histamine, inhibant ainsi les effets de l'histamine et réduisant les réactions allergiques . La structure du composé lui permet de se lier à ces récepteurs avec une forte affinité, bloquant les voies de signalisation induites par l'histamine.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine and reducing allergic reactions . The compound’s structure allows it to bind to these receptors with high affinity, blocking the histamine-induced signaling pathways.
Comparaison Avec Des Composés Similaires
La 1-[(4-chlorophényl)(4-fluorophényl)méthyl]pipérazine peut être comparée à d'autres composés similaires, tels que :
- 1-[(4-chlorophényl)(4-méthylphényl)méthyl]pipérazine
- 1-[(4-fluorophényl)(4-méthylphényl)méthyl]pipérazine
- 1-[(4-chlorophényl)(4-bromophényl)méthyl]pipérazine
Ces composés partagent des caractéristiques structurales similaires mais diffèrent par les substituants sur les cycles phényle. La présence de différents substituants peut influencer leurs activités biologiques et leurs propriétés pharmacologiques, soulignant le caractère unique de la 1-[(4-chlorophényl)(4-fluorophényl)méthyl]pipérazine .
Propriétés
Formule moléculaire |
C17H18ClFN2 |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H18ClFN2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 |
Clé InChI |
SLRHTFIIAZXDDI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12317515.png)
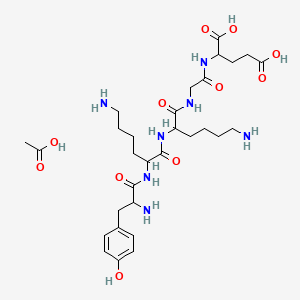
![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)
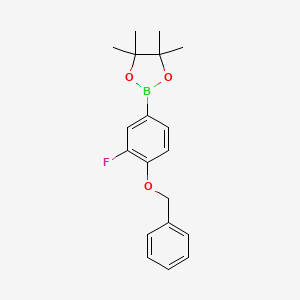
![17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one](/img/structure/B12317542.png)
![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)
![2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate](/img/structure/B12317553.png)
![2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid](/img/structure/B12317567.png)
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12317570.png)
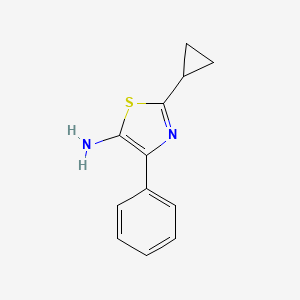
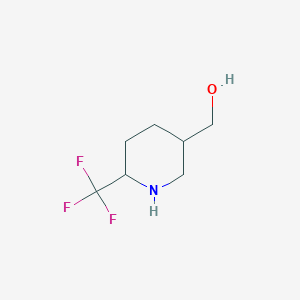
![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)
